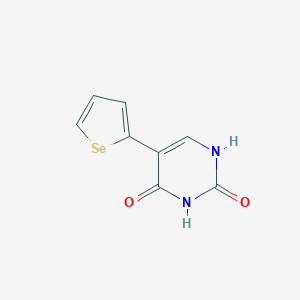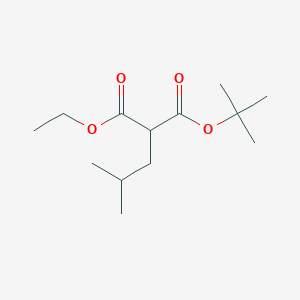
tert-Butyl ethyl (2-methylpropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ethyl (2-methylpropyl)propanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its complex structure, which includes tert-butyl, ethyl, and 2-methylpropyl groups attached to a propanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl (2-methylpropyl)propanedioate can be achieved through various methods. One common approach involves the esterification of propanedioic acid with tert-butyl alcohol, ethyl alcohol, and 2-methylpropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ethyl (2-methylpropyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters with different functional groups
Aplicaciones Científicas De Investigación
tert-Butyl ethyl (2-methylpropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl ethyl (2-methylpropyl)propanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl methyl (2-methylpropyl)propanedioate
- tert-Butyl ethyl (2-ethylpropyl)propanedioate
- tert-Butyl ethyl (2-methylbutyl)propanedioate
Uniqueness
tert-Butyl ethyl (2-methylpropyl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
108709-43-9 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl 2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-7-16-11(14)10(8-9(2)3)12(15)17-13(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
XBNVNKMAZKVFBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

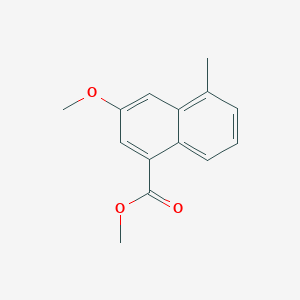
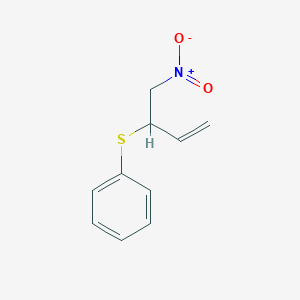
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
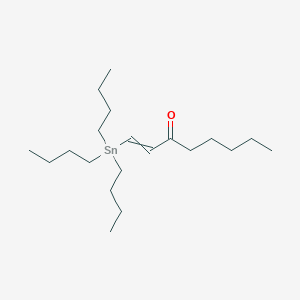
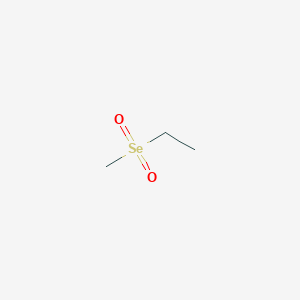

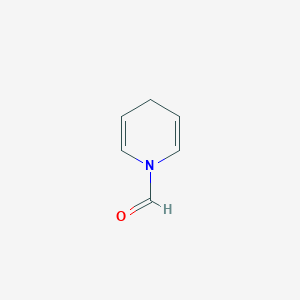

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)

